molecular formula C24H26N4 B12211344 5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12211344
M. Wt: 370.5 g/mol
InChI Key: IUCPMNDGFQOIBP-UHFFFAOYSA-N
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Description

5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at position 5, a phenyl group at position 3, and a 1-phenylethylamine substituent at position 5. The tert-butyl group at position 5 likely enhances metabolic stability by reducing oxidative degradation, while the 1-phenylethylamine moiety may influence target binding affinity and selectivity .

Properties

Molecular Formula

C24H26N4

Molecular Weight

370.5 g/mol

IUPAC Name

5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H26N4/c1-17(18-11-7-5-8-12-18)26-22-15-21(24(2,3)4)27-23-20(16-25-28(22)23)19-13-9-6-10-14-19/h5-17,26H,1-4H3

InChI Key

IUCPMNDGFQOIBP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for its therapeutic potential. Compounds with similar structures have shown promise as:

  • Anticancer Agents : Pyrazolo[1,5-a]pyrimidines have been investigated for their ability to inhibit cancer cell proliferation. For instance, structural analogs have been synthesized and tested against various cancer cell lines, demonstrating selective cytotoxicity .
  • Anti-inflammatory Agents : The anti-inflammatory properties of pyrazolo compounds make them suitable candidates for developing new treatments for inflammatory diseases. Studies indicate that derivatives exhibit significant inhibition of pro-inflammatory cytokines .

Research indicates that pyrazolo[1,5-a]pyrimidines can interact with various biological targets, including kinases and receptors involved in critical signaling pathways:

  • Kinase Inhibition : The compound has been evaluated for its inhibitory effects on specific kinases, which are crucial in regulating cellular processes. For example, studies have shown that modifications to the pyrazolo structure can enhance selectivity and potency against particular kinase targets .

Synthetic Methodologies

The synthesis of 5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves several innovative methodologies:

  • Microwave-Assisted Synthesis : This method has been employed to improve yields and reduce reaction times when synthesizing pyrazolo compounds. The use of microwave irradiation has demonstrated enhanced efficiency in forming the desired products compared to traditional heating methods .

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry investigated a series of pyrazolo[1,5-a]pyrimidines, including derivatives of the compound . The results indicated that certain modifications led to increased potency against breast cancer cell lines, showcasing the potential for developing targeted therapies .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers synthesized several pyrazolo derivatives and evaluated their effects on human immune cells. The findings revealed that some compounds significantly reduced the production of inflammatory mediators, suggesting their utility in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups at position 3 (e.g., 4-fluorophenyl) correlate with improved M.tb inhibition .
  • Bulky 5-substituents (e.g., tert-butyl) enhance metabolic stability but may reduce solubility .
  • Pyridin-2-ylmethylamine at position 7 balances solubility and hERG safety .

Biological Activity

5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is C24H26N4C_{24}H_{26}N_{4} with a molecular weight of 370.5 g/mol. The compound features a unique bicyclic structure composed of a pyrazole and pyrimidine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may exert its effects by:

  • Inhibiting Enzyme Activity : The compound can bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to reduced levels of inflammatory mediators or cancer cell proliferation.
  • Modulating Signaling Pathways : By interacting with receptors, it can alter signaling pathways that are pivotal in various biological processes, including apoptosis and cell cycle regulation.

Anticancer Activity

Research indicates that 5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine displays significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
UACC-62 (Melanoma)1.85Induces apoptosis via reactive oxygen species
MDA-MB-4350.0361Inhibits tubulin polymerization
A37516.1Disrupts cell invasion and adhesion

These findings suggest that the compound may be particularly effective in treating malignant melanoma by targeting critical pathways involved in tumor growth and metastasis .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In studies assessing cyclooxygenase (COX) inhibition:

CompoundIC50 (μM)Comparison with Celecoxib (IC50 = 0.04 μM)
5-tert-butyl...0.04 ± 0.09Comparable efficacy
Another derivative0.04 ± 0.02Comparable efficacy

This suggests that derivatives of this compound could serve as potential alternatives to existing anti-inflammatory medications .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in various therapeutic contexts:

  • Malignant Melanoma Treatment : A study indicated that certain derivatives exhibited IC50 values as low as 0.98±0.0120.98\pm 0.012 nM against BRAF V600E mutations, showcasing their potential as targeted therapies .
  • Mechanistic Insights : Research has shown that these compounds can induce cell cycle arrest at the G2/M phase and inhibit tumor growth in vivo without significant toxicity .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring was found to enhance biological activity, indicating that structural modifications can lead to improved therapeutic profiles .

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